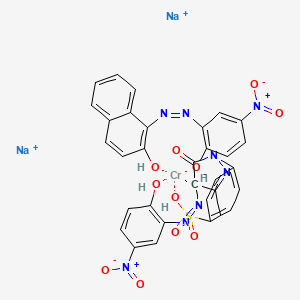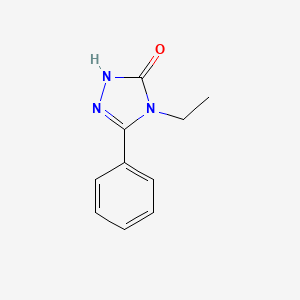
Flortaucipir F-18
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Flortaucipir F-18 is a radioactive diagnostic agent used in positron emission tomography (PET) imaging. It is specifically designed to bind to aggregated tau protein in the brain, which is a hallmark of Alzheimer’s disease. This compound helps in visualizing the density and distribution of tau neurofibrillary tangles, aiding in the diagnosis and evaluation of Alzheimer’s disease .
准备方法
Synthetic Routes and Reaction Conditions: Flortaucipir F-18 is synthesized through nucleophilic radio-fluorination of a precursor compound, followed by acid hydrolysis. The precursor, AV1622, undergoes a reaction with radioactive fluorine-18 in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is typically carried out in a research module that includes radiosynthesis, semi-preparative high-performance liquid chromatography (HPLC) purification, and final formulation via solid phase extraction (SPE) .
Industrial Production Methods: The industrial production of this compound involves automated processes to ensure high purity and yield. The production is carried out in specialized facilities equipped with the necessary radiopharmaceutical production equipment. The process includes the synthesis of the radioactive compound, purification, and quality control to meet regulatory standards .
化学反应分析
Types of Reactions: Flortaucipir F-18 primarily undergoes binding reactions with tau proteins in the brain. It does not undergo significant chemical transformations under physiological conditions. it may exhibit off-target binding to monoamine oxidase enzymes and regions with high levels of melanin, neuromelanin, and iron .
Common Reagents and Conditions: The synthesis of this compound involves the use of radioactive fluorine-18, dimethyl sulfoxide (DMSO), and acid for hydrolysis. The reaction conditions are carefully controlled to ensure the incorporation of the radioactive isotope and the stability of the final product .
Major Products Formed: The major product formed in the synthesis of this compound is the final radiolabeled compound itself. The purity and specific activity of the product are critical for its effectiveness in PET imaging .
科学研究应用
Flortaucipir F-18 is extensively used in scientific research, particularly in the field of neurology and Alzheimer’s disease. Its primary application is in PET imaging to visualize tau pathology in the brain. This helps in the early diagnosis and monitoring of Alzheimer’s disease progression. Additionally, it is used in clinical trials to evaluate the efficacy of therapeutic interventions targeting tau protein aggregation .
作用机制
Flortaucipir F-18 exerts its effects by binding to aggregated tau protein in the brain. After intravenous administration, it crosses the blood-brain barrier and selectively binds to tau neurofibrillary tangles. This binding allows for the visualization of tau pathology using PET imaging. The molecular target of this compound is the tau protein, and its binding helps in identifying the presence and extent of tau pathology in Alzheimer’s disease .
相似化合物的比较
Similar Compounds:
- Florbetapir F-18
- Florbetaben F-18
- Flutemetamol F-18
- Piflufolastat F-18 (18F-DCFPyL)
Uniqueness: Flortaucipir F-18 is unique in its ability to specifically bind to tau protein aggregates, whereas other similar compounds like Florbetapir F-18, Florbetaben F-18, and Flutemetamol F-18 are designed to bind to beta-amyloid plaques. Piflufolastat F-18 is used for imaging prostate-specific membrane antigen (PSMA) in prostate cancer. The specificity of this compound for tau protein makes it a valuable tool in the diagnosis and research of Alzheimer’s disease .
属性
| Alzheimer's disease is a progressive neurodegenerative disease characterized by the build-up of hyperphosphorylated tau protein aggregates. Hyperphosphorylated tau forms dimers termed paired helical filaments (PHFs), which aggregate further to form neurofibrillary tangles (NFTs) associated with neurodegeneration and severity of Alzheimer's symptoms. Flortaucipir F-18 is a small molecule that contains radioactive 18F, which decays by positron emission to 18O with a half-life of 109.8 minutes. As a small relatively lipophilic molecule, flortaucipir F-18, following intravenous injection, quickly passes through systemic circulation, crosses the blood-brain barrier, and binds to NFTs. Once bound, the ensuing radioactive decay emits pairs of 511 keV gamma photons useful in diagnostic imaging. The pattern and intensity of emission during imaging is used in the diagnosis of Alzheimer's disease. | |
CAS 编号 |
1522051-90-6 |
分子式 |
C16H10FN3 |
分子量 |
262.27 g/mol |
IUPAC 名称 |
7-(6-(18F)fluoranylpyridin-3-yl)-5H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C16H10FN3/c17-16-4-2-11(8-19-16)10-1-3-12-13-9-18-6-5-14(13)20-15(12)7-10/h1-9,20H/i17-1 |
InChI 键 |
GETAAWDSFUCLBS-SJPDSGJFSA-N |
手性 SMILES |
C1=CC2=C(C=C1C3=CN=C(C=C3)[18F])NC4=C2C=NC=C4 |
规范 SMILES |
C1=CC2=C(C=C1C3=CN=C(C=C3)F)NC4=C2C=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




